molecular formula C9H9FO B067177 7-Fluorochroman CAS No. 179071-54-6

7-Fluorochroman

Cat. No. B067177
M. Wt: 152.16 g/mol
InChI Key: FORTXLVIJCKIFM-UHFFFAOYSA-N
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Description

7-Fluorochroman is a heterobicyclic compound that serves as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . It is structurally similar to chromone, with the absence of a C2-C3 double bond in the chroman-4-one skeleton .


Synthesis Analysis

The synthesis of 7-Fluorochroman and its analogs is a complex process. The current synthetic methodologies might be insufficient for the preparation of chiral fluorinated drug candidates, presumably due to the complexity of the molecules .


Molecular Structure Analysis

Fluorochromes, including 7-Fluorochroman, are organic molecules consisting of cyclical structures or polyene systems with double and triple bonds. These molecules have an outer shell of mobile electrons, also called delocalized electrons or π electrons, which are particularly susceptible to absorbing a quantum of energy and passing from the ground state to an excited state .


Chemical Reactions Analysis

Fluorochromes, such as 7-Fluorochroman, can absorb a photon under certain conditions. This absorption can make an electron reach a transient state of excitation, from which it comes back to the ground state, emitting another photon characterized by less energy .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Fluorochroman include its molecular weight, which is 166.15 g/mol . Other properties such as its excitation peak, emission peak, Stokes shift, extinction coefficient, and quantum yield are also important characteristics of fluorochromes .

Scientific Research Applications

  • Mechanochromic Luminescent Materials : A study by Ma et al. (2015) discusses materials that undergo multicolor changes when subjected to mechanical forces. These changes are attributed to transformations in supramolecular or chemical structures, which could include compounds like 7-Fluorochroman.

  • Electrochromic Properties : Research by Kim et al. (2005) explores new fluorophores, including structures similar to 7-Fluorochroman, demonstrating their electrochromic properties which are essential in display technologies.

  • Solvatochromic Fluorophores in Protein Studies : Loving et al. (2010) discuss the application of solvatochromic fluorophores, like 7-Fluorochroman, in studying protein interactions and dynamics. These dyes have been used for advanced biochemical understanding and in assay development (Loving, Sainlos, & Imperiali, 2010).

  • Fluoro-chromogenic Sensing of Anions : A study by Martínez‐Máñez & Sancenón (2006) highlights the development of chemodosimeters using compounds like 7-Fluorochroman for anion sensing.

  • Chemosensors for Metal Ions : Chemate and Sekar (2015) demonstrate the use of acridine-based chemosensors, structurally similar to 7-Fluorochroman, for detecting metal ions such as Cu2+ and Al3+ (Chemate & Sekar, 2015).

  • Biomedical Imaging : Research on trisaminocyclopropenium fluorophores, which may relate to 7-Fluorochroman derivatives, indicates their application in bioimaging and diagnosis. These fluorophores have shown potential in DNA visualization and nuclear counterstaining in cell cultures (Guest et al., 2020).

  • Electrofluorochromism in Analytical Applications : Audebert and Miomandre (2013) discuss electrofluorochromism, which involves electrochemical monitoring of luminescence features. This field includes the design of molecules like 7-Fluorochroman for biosensors and displays (Audebert & Miomandre, 2013).

  • Fluorescent Dyes in Cytometry and Biochemical Analysis : Papers by Lundqvist et al. (1998), Compain & Mathey (2006), and others delve into the use of fluorescent dyes, related to 7-Fluorochroman, for analyzing cell cycle, DNA content, and histone interactions.

  • Development of Spectrophotofluorometers : Udenfriend (1995) outlines the role of fluorogenic dyes in the development of spectrophotofluorometers, instrumental in biochemical research (Udenfriend, 1995).

  • Near-Infrared and Shortwave Infrared Imaging : Cosco et al. (2017) have synthesized polymethine dyes, with structures akin to 7-Fluorochroman, for imaging in the near-infrared and shortwave infrared regions. These dyes have applications in in vivo imaging (Cosco et al., 2017).

Safety And Hazards

Safety measures for handling 7-Fluorochroman include avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. It is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The future directions for 7-Fluorochroman research could involve developing more effective and cost-efficient methods to synthesize novel chromanone analogs. This could provide leads to the chemistry community and contribute to drug design and development .

properties

IUPAC Name

7-fluoro-3,4-dihydro-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORTXLVIJCKIFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)F)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluorochroman

Synthesis routes and methods I

Procedure details

A mixture of 12.1 grams (0.081 mole) of 7-fluoro-2H-1-benzopyran and a catalytic amount of 5% palladium on carbon in about 200 mL of ethanol was shaken in a Parr hydrogenator until the theoretical amount of hydrogen gas was taken up. After this time the reaction mixture was filtered and concentrated under reduced pressure, yielding 10.5 grams of 3,4-dihydro-7-fluoro-2H-1-benzopyran. The NMR spectrum was consistent with the proposed structure.
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

7-Fluoro-2H-chromene (4.17 g, 27.8 mmol) and Pd/C (500 mg, 10 wt %) in ethyl acetate (70 mL) was stirred under hydrogen at 60 psi for 6 hours. The reaction was filtered through a pad of Celite™ and concentrated under reduced pressure to give the desired product as the major regioisomer in a 3:1 mixture of regioisomers as a yellow oil. This material was used without further purification in the next step. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm=6.97 (t, J=7.5 Hz, 1 H), 6.57-6.49 (m, 1 H), 4.21-4.16 (m, 2 H), 2.76 (t, J=6.4 Hz, 2 H), 2.05-1.98 (m, 2 H); LCMS (m/z) ES+=152 (M+).
Quantity
4.17 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
RM Betancourt, P Phansavath… - The Journal of …, 2021 - ACS Publications
… Following the described procedure, 300 mg of 7-fluorochroman-4-one (1.8 mmol, 1.0 equiv) was used. Purification via flash column chromatography on silica gel (90:10 petroleum ether/…
Number of citations: 10 pubs.acs.org
LL Mao, AX Zhou, XH Zhu, H Peng… - The Journal of …, 2022 - ACS Publications
An efficient and facile visible-light-mediated tandem difluoromethylation/cyclization of alkenyl aldehydes, with easily accessible and air-stable [Ph 3 PCF 2 H] + Br – as the …
Number of citations: 9 pubs.acs.org
AG Cole, AC Bohnstedt, V Paradkar… - Bioorganic & medicinal …, 2009 - Elsevier
… Fluorination at the 5- (21b), 6- (21c) and 8-positions (21f) of the chroman showed a slight increase in inhibitory activity, whereas the 7-fluorochroman analog 21e was approximately …
Number of citations: 22 www.sciencedirect.com
R Wang, Z Liu, L Du, M Li - Drug Discoveries & Therapeutics, 2014 - jstage.jst.go.jp
Cardiac arrhythmia is a major cause of death in the world. Among many delayed rectifier potassium currents, the rapid delayed rectifier K current (IKr) plays an important role in the …
Number of citations: 4 www.jstage.jst.go.jp
F Doi, T Ohara, T Ogamino, K Higashinakasu… - Bulletin of the …, 2004 - journal.csj.jp
Lewis acid-promoted 1,2-shift rearrangement reactions of the spirodienones, generated by the anodic oxidation of phenol derivatives, provided corresponding chromans. In addition to …
Number of citations: 16 www.journal.csj.jp
D Renko, O Provot, E Rasolofonjatovo, J Bignon… - European Journal of …, 2015 - Elsevier
Potent anticancer 4-arylchromene agents 6, as restricted isoCA-4 analogues, were prepared with excellent yields by a rapid and versatile synthetic pathway. First, in the presence of …
Number of citations: 29 www.sciencedirect.com
P Singla, V Luxami, K Paul - RSC advances, 2014 - pubs.rsc.org
… Fluorination at the 5-, 6- and 8-positions of the chroman showed a slight increase in inhibitory activity, whereas the 7-fluorochroman analogue showed an approximately threefold …
Number of citations: 108 pubs.rsc.org
S Gobbi, Q Hu, C Zimmer, M Engel… - Journal of Medicinal …, 2016 - ACS Publications
The inhibition of corticosteroid biosynthesis could be considered as an emerging strategy to reduce their abnormally high levels, and in this framework CYP11B1 and CYP11B2 …
Number of citations: 19 pubs.acs.org
A Rueda-Zubiaurre, S Yahiya, OJ Fischer… - Journal of medicinal …, 2019 - ACS Publications
Malaria is still a leading cause of mortality among children in the developing world, and despite the immense progress made in reducing the global burden, further efforts are needed if …
Number of citations: 13 pubs.acs.org
RM Reilly, HA McDonald, PS Puttfarcken… - … of Pharmacology and …, 2012 - ASPET
The transient receptor potential vanilloid-1 (TRPV1) channel is involved in the development and maintenance of pain and participates in the regulation of temperature. The channel is …
Number of citations: 88 jpet.aspetjournals.org

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